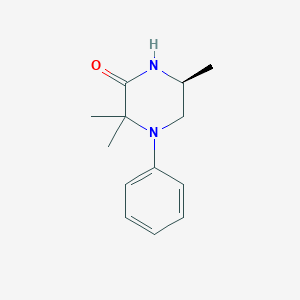
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diamines with ketones or aldehydes, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines with reduced nitrogen atoms.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6S)-5,6,7,8-tetrahydrofolic acid: Another piperazine derivative with different functional groups.
Levomefolic acid: A folate supplement with a similar piperazine ring structure.
Uniqueness
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62733-58-8 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-10-9-15(11-7-5-4-6-8-11)13(2,3)12(16)14-10/h4-8,10H,9H2,1-3H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
RADKYRREHMGZOU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(C(C(=O)N1)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(C(=O)N1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















